1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one

Lipophilicity Drug-likeness Membrane permeability

Researchers designing kinase inhibitors or CNS-penetrant antivirals often struggle to source thiazole building blocks with precise electronic tuning. 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one (CAS 263564-37-0) addresses this gap: • Electron-withdrawing CF3 group (σp ≈ 0.54) lowers LUMO energy, enabling n-type semiconductor applications and BBB-penetrant antiviral programs. • Acetyl handle allows rapid chalcone library expansion via Claisen-Schmidt condensation for kinase inhibitor lead generation. • Balanced fragment profile: MW 271.26 Da, XLogP3 3.5, TPSA 58.2 Ų - ideal for hit-to-lead optimization.

Molecular Formula C12H8F3NOS
Molecular Weight 271.26 g/mol
CAS No. 263564-37-0
Cat. No. B1363534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one
CAS263564-37-0
Molecular FormulaC12H8F3NOS
Molecular Weight271.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3
InChIKeyDOKBWWZTDKYSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one (CAS 263564-37-0): A Strategic Building Block for Fluorinated Thiazole Derivatives


1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one (CAS 263564-37-0) is a 2,4-disubstituted thiazole featuring a 4-acetyl group and a 4-trifluoromethylphenyl moiety. It belongs to the (trifluoromethyl)benzene class and is primarily employed as a versatile intermediate for constructing biologically active molecules, particularly antiviral and anticancer agents, as well as n-type organic semiconductors [1]. The electron‑withdrawing trifluoromethyl group enhances lipophilicity (XLogP3-AA = 3.5) and modulates the electronic properties of the thiazole core, offering a distinct physicochemical profile compared to non‑fluorinated or halogenated analogs [2].

Why 4-Trifluoromethyl Substitution Cannot Be Replaced by Unsubstituted Phenyl or Methyl Analogs in 2-Aryl-4-acetylthiazole Scaffolds


Substituting the 4‑CF3‑phenyl group with an unsubstituted phenyl ring or a 4‑methylphenyl analog dramatically alters the electronic and lipophilic landscape of the thiazole core. The trifluoromethyl group is strongly electron‑withdrawing (σp ≈ 0.54), which perturbs the electron density of the heterocyclic ring, affecting both reactivity and biological target engagement [1]. This electronic modulation is not achievable with electron‑donating substituents such as methyl, and the resulting differences in logP, metabolic stability, and molecular stacking in solid‑state materials render generic substitution ineffective for applications requiring precise control of pharmacokinetic or optoelectronic properties [2].

Quantitative Differentiation of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one from Leading Analogs


Lipophilicity Increase Over Non-Fluorinated Phenyl Analog

The 4‑CF3 substituent raises the computed logP by approximately 1.1 log units compared to the unsubstituted phenyl analog, directly enhancing passive membrane permeability [1]. This difference is critical for central nervous system drug design and for achieving adequate oral absorption.

Lipophilicity Drug-likeness Membrane permeability

Enhanced Electron‑Withdrawing Capacity Compared to 4‑Chlorophenyl Analogue

The Hammett σp constant for CF3 is 0.54, versus 0.23 for Cl, indicating a 2.3‑fold stronger electron‑withdrawing influence on the thiazole ring [1]. This property is essential for tuning LUMO energies in n‑type organic semiconductors and for improving the metabolic stability of drug candidates.

Electronic effects Hammett constants Organic semiconductors

Documented Antiviral Activity Advantage in Aminothiazole Derivatives Bearing the 4‑Trifluoromethylphenyl Group

In a structurally related series of aminothiazoles, the compound bearing the 4‑trifluoromethylphenyl substituent exhibited significant antiviral activity against the PR8 influenza A strain, comparable to the standard drugs oseltamivir and amantadine [1]. In contrast, the corresponding 4‑cyanophenyl derivative lacked this antiviral profile, primarily exhibiting cytotoxicity instead.

Antiviral Influenza A Aminothiazole

Higher Molecular Weight and Topological Polar Surface Area (TPSA) for Improved Physicochemical Filtering

The target compound has a TPSA of 58.2 Ų and a molecular weight of 271.26 g/mol, compared to 58.2 Ų and 203.26 g/mol for the parent non‑fluorinated compound [1]. While the TPSA is identical (the acetyl‑thiazole core determines it), the increased molecular weight reflects the added fluorine atoms, which can enhance metabolic stability without increasing polar surface area.

Physicochemical properties Lead-likeness TPSA

Optimal Research and Procurement Applications for 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one


Synthesis of CNS‑Penetrant Antiviral Lead Compounds

The elevated logP of 3.5 and strong electron‑withdrawing effect of the CF3 group make this building block ideal for designing blood‑brain barrier‑penetrant antiviral agents. The documented antiviral activity of aminothiazole derivatives containing the 4‑CF3‑phenyl motif against influenza A [1] supports its use in CNS‑targeted antiviral programs.

N‑Type Organic Field‑Effect Transistor (OFET) Material Development

The trifluoromethylphenyl group lowers LUMO energy by increasing electron affinity, a property exploited in thiazole‑based n‑type semiconductors [2]. The acetyl handle on the thiazole ring allows further functionalization to tune solid‑state packing and charge mobility, as demonstrated with related thiazole oligomers that achieved electron mobility up to 0.30 cm²/Vs.

Fragment‑Based Drug Discovery Libraries

With a molecular weight of 271.26 Da and a balanced physicochemical profile (TPSA 58.2 Ų, XLogP3-AA 3.5), this compound is a suitable fragment for lead generation. Its acetyl group enables rapid expansion via Claisen‑Schmidt condensation to yield chalcone libraries [1], and its trifluoromethyl group enhances binding affinity through hydrophobic and dipolar interactions.

Structure‑Activity Relationship (SAR) Studies on Thiazole‑Based Kinase Inhibitors

The compound serves as a privileged intermediate for constructing trisubstituted thiazoles targeting kinases such as Cdc7 [3]. The electron‑withdrawing 4‑CF3‑phenyl group can be systematically compared against halogenated or methylated analogs to map electronic requirements for kinase inhibition, accelerating the identification of potent and selective inhibitors.

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